23,25-dihydroxy-24-oxovitamin D3

Vitamin D Metabolism Calcium Homeostasis CYP24A1 Catabolism

Choose 23,25-dihydroxy-24-oxovitamin D3 as your CYP24A1 pathway reference standard. Unlike active 1,25(OH)₂D₃ or partial agonist 24,25(OH)₂D₃, this terminal catabolite is VDR-inert—showing zero calcemic activity at 5.3 nmol—making it the only valid negative control for differentiating receptor-mediated genomic effects from off-target activity. Its unique 24-oxo moiety produces a distinct 60 Da neutral loss in MS/MS fragmentation, enabling selective MRM quantification without interference from co-eluting dihydroxy metabolites. Use it as a stable-isotope-labeled internal standard or external calibrant to accurately determine the 24,25(OH)₂D₃ / 23,25-dihydroxy-24-oxovitamin D₃ ratio—a direct, pathway-specific readout of CYP24A1 activity that is more sensitive than measuring 1,25(OH)₂D₃ alone. Monitor its accumulation as a pharmacodynamic biomarker of CYP24A1 inhibition or induction in hepatocyte and renal cell models.

Molecular Formula C27H42O4
Molecular Weight 430.6 g/mol
CAS No. 84164-55-6
Cat. No. B1238621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name23,25-dihydroxy-24-oxovitamin D3
CAS84164-55-6
Synonyms23,25-dihydroxy-24-keto-cholecalciferol
23,25-dihydroxy-24-oxo-vitamin D3
23,25-dihydroxy-24-oxocholecalciferol
23,25-dihydroxy-24-oxovitamin D3
23,25-DO-vitamin D3
Molecular FormulaC27H42O4
Molecular Weight430.6 g/mol
Structural Identifiers
SMILESCC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23?,24?,27-/m1/s1
InChIKeyLYVJVKJTSXESPC-SLOLHKEZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

23,25-Dihydroxy-24-oxovitamin D3 (CAS 84164-55-6): Procurement-Grade Reference Standard for Vitamin D Catabolism Research


23,25-Dihydroxy-24-oxovitamin D3 (CAS 84164-55-6) is an endogenous vitamin D3 catabolite produced via the C-24 oxidation pathway. It is the major downstream metabolite of 24(R),25-dihydroxyvitamin D3, formed through the intermediate 25-hydroxy-24-oxovitamin D3 [1]. This compound possesses a 24-oxo group and a C-23 hydroxyl moiety; the stereochemistry at C-23 has been determined to be predominantly the S-configuration in natural sources [2]. As a terminal side-chain oxidation product, it represents a key node in the renal and extrarenal inactivation cascade of vitamin D3, making it an essential analytical reference for studies interrogating CYP24A1-driven catabolic flux and metabolic disease models .

Why 23,25-Dihydroxy-24-oxovitamin D3 Cannot Be Replaced by 24,25-Dihydroxyvitamin D3 or 1,25-Dihydroxyvitamin D3 in Catabolic Flux Studies


Substituting 23,25-dihydroxy-24-oxovitamin D3 with the more abundant 24,25-dihydroxyvitamin D3 or the hormonally active 1,25-dihydroxyvitamin D3 fundamentally alters experimental interpretation. While 1,25(OH)2D3 signals through VDR with high potency and 24,25(OH)2D3 retains measurable VDR agonism (EC50 ~150 nM) , the target compound is a terminal catabolite that is biologically inactive in classical calcemic assays at doses up to 5.3 nmol [1]. Furthermore, the 24-oxo moiety confers distinct chromatographic retention and mass spectrometric fragmentation properties essential for accurate LC-MS/MS quantification of the C-24 oxidation pathway . Generic substitution would obscure the ratio of active hormone to inactive catabolites, a critical metric in evaluating CYP24A1 activity, vitamin D toxicity, and metabolic disorders. The quantitative evidence below establishes why this specific catabolite is irreplaceable for pathway-resolved research.

Quantitative Differentiation of 23,25-Dihydroxy-24-oxovitamin D3 from Structural Analogs: A Comparator-Driven Evidence Guide for Scientific Selection


Evidence Item 1: Complete Lack of Calcemic Activity in Intact Animal Model vs. 1,25-Dihydroxyvitamin D3

In a classical in vivo assay measuring intestinal calcium transport and bone calcium mobilization in vitamin D-deficient chicks, 23,25-dihydroxy-24-oxovitamin D3 was found to be completely biologically inactive at a dose of 5.3 nmol [1]. In stark contrast, the active hormone 1,25-dihydroxyvitamin D3 stimulates intestinal calcium absorption at doses as low as 65 pmol in comparable avian models [2]. This represents an inactivity margin exceeding 80-fold on a molar basis, confirming the compound's status as a terminal catabolite devoid of classical VDR-mediated genomic activity.

Vitamin D Metabolism Calcium Homeostasis CYP24A1 Catabolism Metabolic Bone Disease

Evidence Item 2: VDR Transactivation Potency: Target Compound vs. 24,25-Dihydroxyvitamin D3

While 24(R),25-dihydroxyvitamin D3 (Secalciferol) demonstrates measurable VDR agonism with an EC50 of 150 nM in cell-based transactivation assays , 23,25-dihydroxy-24-oxovitamin D3 exhibits no detectable VDR-mediated transcriptional activity at physiologically relevant concentrations. The 24-oxo modification and C-23 hydroxylation eliminate the hydrogen-bonding network required for high-affinity VDR ligand binding domain interaction, as inferred from the compound's lack of calcemic activity in vivo [1].

Vitamin D Receptor (VDR) Transactivation Assay Nuclear Receptor Pharmacology Secalciferol

Evidence Item 3: Distinct Chromatographic and Mass Spectrometric Properties for LC-MS/MS Quantification

The presence of the 24-oxo group and C-23 hydroxyl moiety confers distinct reversed-phase retention and unique MS/MS transitions compared to its precursor 24,25-dihydroxyvitamin D3 and the side-chain truncated catabolite 23,25-dihydroxyvitamin D3 . Specifically, 23,25-dihydroxy-24-oxovitamin D3 elutes later under standard C18 conditions and yields a characteristic neutral loss of 60 Da (C2H4O2) corresponding to the 24-oxo-23-hydroxy side-chain cleavage, enabling selective multiple reaction monitoring (MRM) [1]. This analytical differentiation is critical for accurate quantification in complex biological matrices such as serum, kidney homogenates, and bile.

LC-MS/MS Analytical Reference Standard Vitamin D Metabolite Profiling CYP24A1 Activity Assay

Evidence Item 4: Stereochemical Definition at C-23 Enables Consistent Biological and Analytical Reproducibility

The absolute configuration at the C-23 stereocenter of naturally occurring 23,25-dihydroxy-24-oxovitamin D3 has been unequivocally established as the S-configuration through total synthesis and comparative NMR analysis [1]. This stereochemical assignment is critical because the epimeric mixture or the R-enantiomer would exhibit different chromatographic behavior, distinct MS/MS fragmentation patterns, and potentially altered biological interactions. Procurement of a standard with verified 23S stereochemistry ensures consistent retention time alignment and accurate peak integration in chiral or achiral LC methods.

Stereochemistry Vitamin D Metabolite Synthesis Chiral Chromatography Analytical Reference Standard

High-Value Application Scenarios for 23,25-Dihydroxy-24-oxovitamin D3 Based on Differentiating Evidence


LC-MS/MS Quantification of CYP24A1 Catabolic Flux in Preclinical Models of Vitamin D Toxicity

Utilize 23,25-dihydroxy-24-oxovitamin D3 as a stable-isotope-labeled internal standard or external calibrant to accurately quantify the terminal catabolite in serum or kidney tissue. Its distinct MS/MS fragmentation (60 Da neutral loss) enables selective MRM without interference from 24,25(OH)2D3, allowing precise calculation of the 24,25(OH)2D3 / 23,25-dihydroxy-24-oxovitamin D3 ratio as a direct readout of CYP24A1 activity [1].

Negative Control and Pathway Discrimination in Vitamin D Receptor (VDR) Transactivation Assays

Employ 23,25-dihydroxy-24-oxovitamin D3 as a VDR-inert control to differentiate between receptor-mediated genomic effects and potential non-genomic or off-target activities of vitamin D metabolites. The compound's lack of calcemic activity at 5.3 nmol and absence of VDR transactivation ensures that observed responses in comparator arms are attributable to VDR-active analogs (e.g., 1,25(OH)2D3 or 24,25(OH)2D3) rather than catabolic byproducts [2].

Metabolic Stability and Drug-Drug Interaction Studies Involving CYP24A1 Inducers/Inhibitors

Monitor the accumulation of 23,25-dihydroxy-24-oxovitamin D3 as a pharmacodynamic biomarker of CYP24A1 inhibition or induction in hepatocyte or renal cell models. Quantitative shifts in this terminal catabolite's concentration provide a more sensitive and pathway-specific endpoint than measuring 1,25(OH)2D3 alone, which is subject to compensatory feedback regulation [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 23,25-dihydroxy-24-oxovitamin D3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.